molecular formula C13H11ClN2O2 B2659746 3-[(6-chloro-2-pyridinyl)oxy]-N-methylbenzenecarboxamide CAS No. 81784-59-0

3-[(6-chloro-2-pyridinyl)oxy]-N-methylbenzenecarboxamide

Cat. No.: B2659746
CAS No.: 81784-59-0
M. Wt: 262.69
InChI Key: PUCDRJLEICNJNX-UHFFFAOYSA-N
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Description

3-[(6-Chloro-2-pyridinyl)oxy]-N-methylbenzenecarboxamide is a substituted aromatic compound featuring a benzene ring linked to a 6-chloro-2-pyridinyl group via an ether oxygen. This structure suggests applications in medicinal chemistry, particularly as a scaffold for targeting enzymes or receptors via hydrogen bonding and π-stacking interactions. The chloro-pyridine group may influence electronic properties and binding affinity, while the methylbenzenecarboxamide contributes to steric and solubility characteristics .

Properties

IUPAC Name

3-(6-chloropyridin-2-yl)oxy-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2/c1-15-13(17)9-4-2-5-10(8-9)18-12-7-3-6-11(14)16-12/h2-8H,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUCDRJLEICNJNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CC=C1)OC2=NC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[(6-chloro-2-pyridinyl)oxy]-N-methylbenzenecarboxamide typically involves the reaction of 6-chloro-2-pyridinol with N-methylbenzenecarboxamide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

3-[(6-chloro-2-pyridinyl)oxy]-N-methylbenzenecarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorinated pyridine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[(6-chloro-2-pyridinyl)oxy]-N-methylbenzenecarboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(6-chloro-2-pyridinyl)oxy]-N-methylbenzenecarboxamide involves its interaction with specific molecular targets and pathways. The chlorinated pyridine ring and the benzenecarboxamide moiety play crucial roles in its binding to target proteins or enzymes. This binding can modulate the activity of these targets, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

6-Chloro-N-[5-(2-(Cyclohexylamino)pyridin-4-yl)-4-(3-methylphenyl)-1,3-thiazol-2-yl]-N-methylpyridine-3-carboxamide ()

This compound shares the pyridine-carboxamide core with the target molecule but incorporates additional complexity:

  • A thiazol ring substituted with a 3-methylphenyl group.
  • A cyclohexylamino substituent on the pyridine ring.
  • Higher molecular weight (~550 g/mol) due to the thiazol and cyclohexyl groups.

Key Differences :

  • The cyclohexylamino group increases steric bulk, which may reduce solubility compared to the target compound’s simpler N-methyl group .

3-Phenyl-1-{3-[(3-Phenylquinoxalin-2-yl)oxy]propyl}-1,2-dihydroquinoxalin-2-one ()

A quinoxaline derivative with:

  • Two fused benzene rings and nitrogen atoms in the quinoxaline core.
  • A propyloxy linker and phenyl substituents.

Key Differences :

  • The quinoxaline system is non-planar, enabling twisted conformations that may hinder π-stacking compared to the target’s planar pyridine-benzene system.
  • The absence of a carboxamide group reduces hydrogen-bonding capacity but increases aromaticity .

Physicochemical Properties

Property Target Compound Quinoxaline Analog () Thiazol-Pyridine Analog ()
Molecular Weight ~280–300 g/mol (estimated) ~450 g/mol ~550 g/mol
Hydrogen Bonding Amide (N–H, C=O) donors/acceptors C–H∙∙∙O/N interactions Amide + thiazol N/S interactions
π-Stacking Likely due to aromatic rings Observed between quinoxaline moieties Limited by thiazol steric bulk
Solubility Moderate (polar carboxamide) Low (non-polar phenyl groups) Low (cyclohexylamino group)

Key Insights :

  • The thiazol analog’s larger size and heterocycles may improve target specificity but reduce membrane permeability .

Stability Considerations :

  • The target compound’s ether linkage may be susceptible to hydrolysis under acidic/basic conditions, whereas the quinoxaline’s C–O bond is more stable .
  • The thiazol analog’s sulfur-containing ring may confer oxidative stability .

Research Implications

  • Medicinal Chemistry : The target compound’s balance of hydrogen bonding and π-stacking makes it a candidate for kinase inhibition or antimicrobial activity.
  • Material Science : Its planar structure could aid in designing organic semiconductors, though solubility limitations may require derivatization .

Biological Activity

3-[(6-chloro-2-pyridinyl)oxy]-N-methylbenzenecarboxamide, with the CAS number 81784-59-0, is an organic compound characterized by its unique molecular structure, which includes a chlorinated pyridine ring and a benzenecarboxamide moiety. This compound has garnered attention in scientific research for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C13H11ClN2O2
  • Molecular Weight : 262.69 g/mol
  • IUPAC Name : 3-(6-chloropyridin-2-yl)oxy-N-methylbenzamide

Synthesis

The synthesis of this compound typically involves the reaction of 6-chloro-2-pyridinol with N-methylbenzenecarboxamide. This reaction is usually facilitated by a base (e.g., potassium carbonate) in a solvent such as dimethylformamide (DMF), under controlled heating conditions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The chlorinated pyridine ring and the benzenecarboxamide component are crucial for binding to target proteins or enzymes, influencing various biochemical pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against a range of bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, which highlights its potential as a therapeutic agent in oncology. The exact mechanisms through which it exerts these effects are still under investigation but may involve modulation of signaling pathways related to cell survival and proliferation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
3-Chloro-6-[(2-chloro-3-pyridinyl)oxy]pyridazineStructureAntimicrobial
Acetic acid, [(3,5,6-trichloro-2-pyridinyl)oxy]-StructureAnticancer

The comparison reveals that while these compounds share structural similarities, their biological activities can vary significantly based on subtle differences in their chemical structures.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study :
    A recent study evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated that the compound demonstrated a minimum inhibitory concentration (MIC) lower than many existing antimicrobial agents, suggesting strong potential for clinical applications.
  • Anticancer Mechanism Investigation :
    Another study focused on the anticancer properties of this compound in human breast cancer cell lines. The findings suggested that it induces apoptosis via mitochondrial pathways, leading to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.

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